EGFR ligand-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

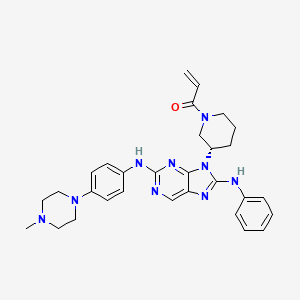

Molecular Formula |

C30H35N9O |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

1-[(3S)-3-[8-anilino-2-[4-(4-methylpiperazin-1-yl)anilino]purin-9-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C30H35N9O/c1-3-27(40)38-15-7-10-25(21-38)39-28-26(34-30(39)33-22-8-5-4-6-9-22)20-31-29(35-28)32-23-11-13-24(14-12-23)37-18-16-36(2)17-19-37/h3-6,8-9,11-14,20,25H,1,7,10,15-19,21H2,2H3,(H,33,34)(H,31,32,35)/t25-/m0/s1 |

InChI Key |

WPMXUVGZCGGVSI-VWLOTQADSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)[C@H]6CCCN(C6)C(=O)C=C |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)C6CCCN(C6)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to EGFR Ligand-2 (Compound C4)

This technical guide provides a comprehensive overview of this compound (Compound C4), a covalent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). The information presented is collated from publicly available scientific literature and supplier specifications, intended to support research and development efforts in oncology and medicinal chemistry.

Introduction

This compound, also referred to as compound C4, is a covalent ligand designed to inhibit specific mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] Mutations in EGFR are well-established drivers of non-small-cell lung cancer (NSCLC), and the development of targeted inhibitors is a key strategy in precision oncology.[1][2][3] Compound C4 has been identified as a potent inhibitor of the L858R and the double mutant L858R/T790M forms of EGFR.[1] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[2]

The primary utility of this compound (compound C4) highlighted in the literature is as a warhead for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. By incorporating a covalent EGFR ligand like compound C4, PROTACs can be designed to specifically target and degrade mutant EGFR, offering a potential strategy to overcome drug resistance.[2][3]

Chemical and Physical Properties

While the exact structure of "this compound (compound C4)" is detailed within the referenced publication, general properties of similar small molecule EGFR inhibitors can be inferred. These are typically heterocyclic compounds designed to fit within the ATP-binding pocket of the EGFR kinase domain.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its endogenous ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[3] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

This compound (compound C4) acts as a covalent inhibitor. This means it forms a permanent bond with a specific amino acid residue within the ATP-binding site of the mutant EGFR kinase domain. This irreversible binding prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This targeted inhibition is designed to be selective for mutant forms of EGFR over the wild-type receptor, which is important for minimizing off-target effects and improving the therapeutic window.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Compound C4.

Quantitative Data

The inhibitory activity of this compound (compound C4) has been quantified against key mutant EGFR enzymes. This data is crucial for assessing its potency and selectivity.

| Target Enzyme | IC50 (nM) | Reference |

| EGFRL858R | 21 | [1] |

| EGFRL858R/T790M | 48 | [1] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are generalized protocols for key experiments typically used to characterize EGFR inhibitors like compound C4, based on the methodologies described in the cited literature. For the exact experimental details for compound C4, it is essential to consult the primary publication: Zhao, H.-Y., et al. J. Med. Chem.2022 , 65 (6), 4709–4726.[1][2][3]

EGFR Kinase Assay (IC50 Determination)

Objective: To determine the concentration of compound C4 required to inhibit the enzymatic activity of mutant EGFR by 50%.

Materials:

-

Recombinant human EGFR (L858R and L858R/T790M)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Compound C4 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of compound C4 in kinase buffer.

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the compound C4 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow: Kinase Assay

Caption: Workflow for determining the IC50 of Compound C4 against mutant EGFR.

Western Blot Analysis of EGFR Phosphorylation

Objective: To assess the ability of compound C4 to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

NSCLC cell lines harboring EGFR mutations (e.g., H1975 for L858R/T790M)

-

Cell culture medium and supplements

-

Compound C4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Gel electrophoresis and Western blotting equipment

Procedure:

-

Culture the NSCLC cells to approximately 80% confluency.

-

Treat the cells with varying concentrations of compound C4 for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

Synthesis of PROTACs

As mentioned, a primary application of this compound (compound C4) is in the synthesis of PROTACs. This involves chemically linking compound C4 to a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN) via a flexible linker. The design and synthesis of these PROTACs are detailed in the work by Zhao et al. and represent a promising strategy for targeted protein degradation in the context of EGFR-mutant cancers.[2][3]

Logical Relationship: From Ligand to PROTAC

Caption: Synthesis of an EGFR-targeting PROTAC from Compound C4.

Conclusion

This compound (compound C4) is a valuable chemical tool for researchers in the field of oncology and drug discovery. Its potent and covalent inhibition of clinically relevant EGFR mutants makes it a strong candidate for further investigation, particularly as a component of novel therapeutic modalities such as PROTACs. The data and protocols presented in this guide provide a foundation for the utilization of compound C4 in preclinical research aimed at overcoming resistance to current EGFR-targeted therapies. For detailed experimental procedures and the full dataset, readers are strongly encouraged to consult the primary scientific literature.

References

An In-depth Technical Guide to the Role of Epidermal Growth Factor Receptor (EGFR) Ligands in Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Epidermal Growth Factor Receptor (EGFR) and its Ligands

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases (RTKs).[1] This family, which also includes ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), plays a pivotal role in regulating critical cellular processes such as proliferation, differentiation, survival, and migration.[2][3][4] Dysregulation of EGFR signaling is frequently implicated in the pathogenesis of various human cancers, making it a key target for therapeutic intervention.[5][6]

Activation of EGFR is initiated by the binding of specific ligands to its extracellular domain. This binding event induces a conformational change in the receptor, promoting its dimerization—either with another EGFR molecule (homodimerization) or with other ErbB family members (heterodimerization).[1][2][3] Dimerization stimulates the intrinsic tyrosine kinase activity of the receptor's intracellular domain, leading to autophosphorylation of specific tyrosine residues.[1][3] These newly created phosphotyrosine sites serve as docking platforms for a host of adaptor proteins and signaling enzymes containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby initiating a cascade of downstream signaling events.[1][2][5]

While the prompt specified "EGFR ligand-2," this is not a standard nomenclature in the field. The EGFR system is characterized by a family of at least seven distinct ligands, each with unique properties and the ability to elicit specific cellular responses. This guide will provide a comprehensive overview of these key ligands and their roles in signaling. The primary EGFR ligands include:

-

Epidermal Growth Factor (EGF)

-

Transforming Growth factor-α (TGF-α)

-

Amphiregulin (AREG)

-

Betacellulin (BTC)

-

Heparin-binding EGF-like growth factor (HB-EGF)

-

Epiregulin (EREG)

-

Epigen (EPGN)

These ligands can be broadly categorized based on their receptor binding specificity and affinity. For instance, EGF, TGF-α, and AREG are specific to EGFR, while BTC, HB-EGF, and EREG exhibit dual specificity, binding to both EGFR and ErbB4.[6] Notably, no direct ligand has been identified for ErbB2, which acts as a preferred heterodimerization partner for other ligand-bound ErbB receptors.[7] The differential binding affinities and receptor preferences of these ligands contribute to the diverse and context-dependent signaling outcomes observed in various biological systems.[8][9]

This guide will delve into the core signaling pathways activated by these ligands, present quantitative data to compare their activities, detail relevant experimental protocols, and provide visual diagrams to elucidate these complex processes.

Core EGFR Signaling Pathways

Upon ligand binding and receptor activation, EGFR initiates several major downstream signaling cascades. The most well-characterized of these are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, PLCγ, and STAT pathways. These pathways are not mutually exclusive and often exhibit significant crosstalk, creating a complex signaling network that precisely regulates cellular behavior.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that primarily regulates gene expression involved in cell proliferation, differentiation, and survival.

Activation Mechanism:

-

Initiation: Activated EGFR recruits the adaptor protein Growth Factor Receptor-Bound Protein 2 (Grb2).[2][3] This can occur directly or indirectly via the Shc-transforming protein 1 (SHC1).[2][4]

-

RAS Activation: Grb2 is constitutively bound to the Guanine Nucleotide Exchange Factor (GEF) known as Son of Sevenless (SOS).[2][3] The recruitment of the Grb2-SOS complex to the plasma membrane brings SOS into proximity with the small GTPase, RAS. SOS then catalyzes the exchange of GDP for GTP on RAS, converting it to its active state.[2]

-

Kinase Cascade: Activated RAS recruits and activates the serine/threonine kinase RAF. RAF, in turn, phosphorylates and activates MEK (MAPK/ERK Kinase), which subsequently phosphorylates and activates ERK (Extracellular signal-Regulated Kinase).[2][10]

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as c-Fos and c-Jun, leading to changes in gene expression that drive cell cycle progression and proliferation.[10]

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling cascade.

The PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)-AKT pathway is crucial for promoting cell survival, growth, and proliferation, primarily by inhibiting apoptosis and stimulating protein synthesis.

Activation Mechanism:

-

PI3K Recruitment: Activated EGFR can recruit the p85 regulatory subunit of PI3K, either directly or via adaptor proteins like Gab1.[5][] This recruitment brings the p110 catalytic subunit of PI3K to the membrane.

-

PIP3 Generation: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Activation: PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the membrane. This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and other kinases like mTORC2.

-

Downstream Effects: Activated AKT phosphorylates a wide range of substrates. A key target is the mammalian Target of Rapamycin (mTOR) complex (mTORC1), which, when activated, promotes protein synthesis by phosphorylating targets like p70S6 kinase (p70S6K) and 4E-BP1.[2][10] AKT also promotes survival by phosphorylating and inhibiting pro-apoptotic proteins like Bad and Forkhead box (FoxO) transcription factors.

Caption: The PI3K-AKT-mTOR signaling cascade.

Other Key Pathways

-

PLCγ Pathway: Activated EGFR can recruit and phosphorylate Phospholipase C gamma (PLCγ).[5] PLCγ then hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway influences processes like cell migration and calcium signaling.[10][12]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5, can be recruited to the activated EGFR, where they are phosphorylated.[1] Upon phosphorylation, STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in proliferation and survival.

Differential Signaling by EGFR Ligands

While all EGFR ligands activate the core pathways described above, they can do so with different potencies, kinetics, and downstream effects, a phenomenon known as "differential signaling" or "ligand bias."[8] This specificity allows the cell to generate diverse biological responses from a single receptor. The differences arise from several factors, including binding affinity, the ability to stabilize distinct receptor dimer conformations, and receptor trafficking dynamics.

For example, studies have shown that HB-EGF and Betacellulin (BTC) can be more potent inducers of Akt, STAT3, and PLCγ activation compared to EGF at the same concentration, a difference not fully explained by binding affinity alone.[8] In vascular smooth muscle cells, HB-EGF-induced mitogenesis requires both the ERK and PI3K/Akt pathways.[13][14] Similarly, Amphiregulin (AREG) signaling via EGFR has been shown to be coupled to PTHrP gene expression through the MAPK pathway.[15]

The low-affinity ligands, Epiregulin (EREG) and Epigen (EPGN) , tend to induce weaker EGFR dimerization but can result in more sustained signaling compared to high-affinity ligands like EGF.[9] This is thought to be because the less stable dimers are less efficiently targeted for degradation, leading to prolonged signaling from endosomal compartments. Crystal structures have revealed that EREG stabilizes an asymmetric EGFR dimer, which is structurally distinct from the symmetric dimers induced by EGF or TGF-α, providing a structural basis for these functional differences.[9]

Quantitative Data on Ligand-Receptor Interactions

The quantitative aspects of ligand binding, such as affinity and kinetics, are critical determinants of the subsequent signaling cascade. The equilibrium dissociation constant (KD) is a common measure of binding affinity, with a lower KD value indicating higher affinity.

| Ligand/Molecule | Receptor | KD (Equilibrium Dissociation Constant) | Cell/System | Method | Reference |

| EGF | EGFR | 1.77 x 10⁻⁷ M | In vitro | Surface Plasmon Resonance (SPR) | [16] |

| mAb LA1 | EGFR | 2.07 x 10⁻⁹ M | In vitro | Surface Plasmon Resonance (SPR) | [16] |

| GE11 peptide | EGFR | 4.59 x 10⁻⁴ M | In vitro | Surface Plasmon Resonance (SPR) | [16] |

Ligands are often classified by their relative affinity.

-

High-Affinity Ligands: EGF, TGF-α, HB-EGF, BTC

-

Low-Affinity Ligands: AREG, EREG, EPGN[9]

Key Experimental Protocols

Investigating the role of EGFR ligands requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for fundamental experiments used to characterize EGFR signaling pathways.

Analysis of EGFR and Downstream Protein Phosphorylation by Western Blot

This protocol is used to detect the activation state of EGFR and its downstream effectors (e.g., ERK, AKT) by measuring their phosphorylation levels.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A549, HeLa) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Ligand Stimulation: Treat cells with the desired EGFR ligand (e.g., 10 ng/mL HB-EGF) for a specific time course (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Immediately after stimulation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Caption: Experimental workflow for Western Blot analysis.

EGFR Ubiquitination Assay by Immunoprecipitation

This protocol is used to assess ligand-induced ubiquitination of EGFR, a key step in receptor downregulation and degradation.[17][18]

Methodology:

-

Cell Culture and Stimulation: Grow and serum-starve cells as described above. Stimulate with EGF (e.g., 100 ng/mL) for a short time course (e.g., 0, 2, 5, 10 minutes), as ubiquitination is a rapid event.[17]

-

Cell Lysis: Lyse cells in a buffer containing a deubiquitinating enzyme (DUB) inhibitor, such as N-ethylmaleimide (NEM), to preserve the ubiquitinated state of EGFR.[17]

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-EGFR antibody (preferably one targeting the extracellular domain for efficiency) overnight at 4°C to form antibody-receptor complexes.[17]

-

Add fresh Protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the immune complexes.

-

Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot: Analyze the eluted samples by SDS-PAGE and Western blot. Probe one membrane with an anti-ubiquitin antibody (e.g., clone P4D1) to detect the characteristic high-molecular-weight smear of ubiquitinated EGFR. Probe a parallel membrane with an anti-EGFR antibody to confirm successful immunoprecipitation of the receptor.

Caption: Workflow for EGFR Immunoprecipitation-Western Blot.

Conclusion

The activation of EGFR by its diverse family of ligands initiates a complex and highly regulated network of signaling pathways that are fundamental to cellular homeostasis and disease. The specific ligand engaging the receptor is a critical determinant of the cellular outcome, with factors such as binding affinity, receptor dimer conformation, and intracellular trafficking all contributing to the ultimate biological response. Understanding these ligand-specific nuances is paramount for researchers in basic science and is of critical importance for drug development professionals seeking to design more effective and targeted therapies against EGFR-driven cancers and other diseases. The continued application of quantitative biochemical and cell-based assays, as detailed in this guide, will be essential for unraveling the full complexity of the EGFR signaling system.

References

- 1. abeomics.com [abeomics.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. bosterbio.com [bosterbio.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. EGFR signaling patterns are regulated by its different ligands | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Role of TGF alpha stimulation of the ERK, PI3 kinase and PLC gamma pathways in ovarian cancer growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling mechanisms of heparin-binding epidermal growth factor-like growth factor in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Amphiregulin-EGFR signaling regulates PTHrP gene expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

Structure-Activity Relationship of Epidermal Growth Factor (EGF) as a Prototypical EGFR Ligand

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Epidermal Growth Factor (EGF), a primary ligand for the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding EGFR-targeted therapies.

Introduction to EGFR and its Ligands

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] EGFR is activated by a family of seven endogenous ligands: EGF, Transforming Growth Factor-α (TGF-α), Amphiregulin (AR), Betacellulin (BTC), Heparin-binding EGF-like growth factor (HB-EGF), Epiregulin (EPR), and Epigen (EPG).[3][4] These ligands, while sharing a conserved EGF-like domain, exhibit distinct binding affinities and can elicit varied biological responses.[3][5]

Upon ligand binding, EGFR undergoes a conformational change, leading to the formation of homodimers or heterodimers with other members of the ErbB family of receptors (HER2, HER3, HER4).[6] This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues on the C-terminal tail of the receptor.[6][7] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways.[1][7]

Structural Determinants of EGF Binding to EGFR

The interaction between EGF and EGFR is a complex process governed by specific structural features of both the ligand and the receptor. The EGF-like domain, a motif of approximately 50 amino acids with three intramolecular disulfide bonds, is the primary determinant for EGFR binding.[8]

Molecular dynamics studies have revealed that the binding affinity of different EGFR ligands is determined by a heterogeneous set of interactions, primarily driven by electrostatic and van der Waals forces, rather than a single conserved set of residues.[3] For EGF, key interactions involve its binding to domains I and III of the EGFR extracellular region.[3][8] This binding induces a conformational change in the receptor, transitioning it from a tethered, inactive state to an extended, active conformation conducive to dimerization.[8]

Quantitative Analysis of EGFR Ligand Activity

The potency and efficacy of EGFR ligands can be quantified through various in vitro and cell-based assays. Key parameters include the dissociation constant (Kd), which measures binding affinity, and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for downstream signaling or cellular responses.

Table 1: Binding Affinities and Potency of Various EGFR Ligands

| Ligand | Dissociation Constant (Kd) | EC50 for Nuclear Accumulation of EGFR (ng/mL) | Reference |

| EGF | 1-100 nM (High Affinity) | 7.1 ± 0.6 | [3][9] |

| TGF-α | 1-100 nM (High Affinity) | 5.6 ± 0.4 | [3][9] |

| HB-EGF | 1-100 nM (High Affinity) | 3.4 ± 0.2 | [3][9] |

| BTC | 1-100 nM (High Affinity) | 7.2 ± 0.4 | [3][9] |

| AR | >100 nM (Low Affinity) | Not Reported | [3] |

| EPR | >100 nM (Low Affinity) | Not Reported | [3] |

| EPG | >100 nM (Low Affinity) | Not Reported | [3] |

Table 2: IC50 Values of Selected Small Molecule EGFR Inhibitors

| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Reference |

| Group A Compound | > 500 | Not Reported | [10] |

| Group B Compound | 4-15 | 25-50 | [10] |

| Group C Compound | 4-15 | 25-50 | [10] |

| ML03 (Reference) | Sub-nanomolar | Not Reported | [10] |

| Afatinib | 1.9 | Not Reported | [11] |

| Compound HD 1 | 3.8 | Not Reported | [11] |

EGFR Downstream Signaling Pathways

Activation of EGFR by EGF initiates several major downstream signaling cascades that regulate diverse cellular functions.[1]

-

RAS-RAF-MEK-ERK (MAPK) Pathway : This is a primary pathway for cell proliferation. Activated EGFR recruits the adaptor protein Grb2, which in turn activates the guanine nucleotide exchange factor SOS. SOS then activates the small G-protein Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK. Phosphorylated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.[7]

-

PI3K-Akt-mTOR Pathway : This pathway is crucial for cell survival and growth. Phosphorylated EGFR can recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of substrates, leading to the inhibition of apoptosis and the activation of mTOR, a key regulator of protein synthesis and cell growth.[1][7]

-

PLCγ-PKC Pathway : This pathway is involved in calcium signaling and cell migration. EGFR activation leads to the phosphorylation of Phospholipase C gamma (PLCγ). Activated PLCγ hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can activate other signaling pathways, including the MAPK pathway.[6][7]

-

JAK/STAT Pathway : This pathway is also implicated in cell survival and proliferation. Upon EGFR activation, Janus kinases (JAKs) can be activated, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival.[1]

Experimental Protocols

A variety of experimental techniques are employed to investigate the structure-activity relationship of EGFR ligands.

These assays are used to determine the affinity of ligands for the EGFR.

-

Radioligand Binding Assay :

-

Cells expressing EGFR are incubated with varying concentrations of a radiolabeled ligand (e.g., 125I-EGF).[12]

-

Non-specific binding is determined by including a high concentration of unlabeled ligand in parallel samples.[12]

-

After incubation, cells are washed to remove unbound ligand.[12]

-

The amount of bound radioactivity is quantified using a gamma counter.

-

Binding parameters (Kd and Bmax) are determined by Scatchard analysis.

-

-

ELISA-based Ligand Binding Assay :

-

Cell lysates containing EGFR are incubated in wells coated with an anti-EGFR antibody.[13]

-

Biotinylated EGF at different concentrations is added to the wells and incubated.[13]

-

Streptavidin-HRP is added, followed by a colorimetric substrate.[13]

-

The absorbance is measured, and binding affinity is calculated.[13]

-

These assays measure the enzymatic activity of the EGFR tyrosine kinase and the inhibitory potential of compounds.

-

ADP-Glo™ Kinase Assay :

-

The EGFR enzyme, a substrate (e.g., Poly(Glu, Tyr)), ATP, and the test compound are incubated together.[14][15]

-

After the kinase reaction, ADP-Glo™ Reagent is added to deplete the remaining ATP.[14]

-

Kinase Detection Reagent is then added to convert the generated ADP back to ATP.[14]

-

The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescence is measured.[14] The signal positively correlates with kinase activity.

-

These assays assess the effect of EGFR ligands and inhibitors on cell growth.

-

[3H]-Thymidine Incorporation Assay :

-

Cells are seeded in a multi-well plate and serum-starved.

-

Cells are then treated with the EGFR ligand or inhibitor.

-

[3H]-thymidine is added to the culture medium.

-

During DNA synthesis, [3H]-thymidine is incorporated into the DNA of proliferating cells.

-

Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. Increased incorporation indicates enhanced cell proliferation.[16]

-

-

MTS Assay :

-

Cells are seeded and treated as described above.

-

An MTS reagent is added to the wells.

-

Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product.[16]

-

The absorbance of the formazan is measured at 490 nm. The color intensity is proportional to the number of viable, proliferating cells.[16]

-

Conclusion

The structure-activity relationship of EGF and other EGFR ligands is a cornerstone of our understanding of EGFR signaling in both normal physiology and disease. A detailed comprehension of the molecular determinants of ligand binding, the resulting downstream signaling cascades, and the quantitative assessment of these interactions is essential for the rational design and development of novel therapeutics targeting the EGFR pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate biology of EGFR and to discover more effective treatments for EGFR-driven cancers.

References

- 1. ClinPGx [clinpgx.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of different ligands on Epidermal Growth Factor Receptor (EGFR) nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 11. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-binding assays [bio-protocol.org]

- 14. promega.com.cn [promega.com.cn]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ligand Binding Site of the Epidermal Growth Factor Receptor (EGFR)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Its activation is initiated by the binding of specific ligands to its extracellular domain, a process that is fundamental to both normal physiology and the pathogenesis of numerous cancers.[1][2] This technical guide provides a comprehensive overview of the EGFR ligand binding site, detailing the structural basis of ligand interaction, the diversity of EGFR ligands, and the conformational changes that lead to receptor dimerization and signal transduction. It includes a summary of quantitative binding data, detailed experimental protocols for studying these interactions, and visual diagrams of key molecular events and workflows.

Structural Architecture of the EGFR Extracellular Domain

The extracellular domain (ECD) of EGFR is a modular structure composed of four distinct subdomains, designated I, II, III, and IV (or L1, CR1, L2, CR2 respectively).[1][3]

-

Domains I (L1) and III (L2): These are homologous leucine-rich repeat domains that form the ligand-binding pocket.[1][3] A single ligand molecule is cradled between these two domains, making simultaneous contact with both.[1][3] Structural studies have confirmed that domain III is a major ligand-binding region.[4]

-

Domains II (CR1) and IV (CR2): These are cysteine-rich domains.[1][3] In the receptor's inactive, tethered conformation, domain II is engaged in an intramolecular interaction with domain IV. This "tether" buries a critical β-hairpin loop on domain II, known as the dimerization arm , thereby preventing receptor dimerization.[3][5]

Ligand binding to the pocket formed by domains I and III induces a dramatic conformational change, swinging the domains into an extended, "open" configuration. This movement breaks the intramolecular tether, exposing the dimerization arm on domain II. The exposed arm is then free to engage with the corresponding domain II of another ligand-bound EGFR molecule, driving the formation of a stable, back-to-back receptor dimer.[3][5][6]

Figure 1: EGFR Ligand Binding and Dimerization Mechanism.

The EGFR Ligand Family

Seven distinct ligands are known to activate EGFR, each sharing a conserved EGF-like motif characterized by three disulfide bonds.[7][8] These ligands can be categorized based on their binding affinity and their specificity for other ErbB family members.[8]

-

High-Affinity Ligands: Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α), Betacellulin (BTC), and Heparin-binding EGF-like growth factor (HB-EGF).[8][9]

-

Low-Affinity Ligands: Amphiregulin (AREG), Epiregulin (EREG), and Epigen (EPGN).[8][9] Their binding affinity is typically 10- to 100-fold lower than the high-affinity group.[9]

-

Receptor Specificity: While EGF, TGF-α, and AREG are specific to EGFR, other ligands like BTC, HB-EGF, and EREG can also bind and activate ErbB4.[8][10]

This diversity of ligands allows for nuanced regulation of EGFR signaling. Different ligands can stabilize distinct EGFR dimer conformations, leading to variations in signaling strength and duration.[9] For instance, EGF and TGF-α show a preference for forming EGFR/ErbB2 heterodimers, while AREG and BTC do not show such bias.[8][11]

Quantitative Ligand Binding Data

The interaction between EGFR and its ligands is characterized by high affinity. The dissociation constant (Kd) is a key parameter used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity.

| Ligand | Affinity Class | Typical Dissociation Constant (Kd) Range | Notes |

| EGF | High | 0.1 - 12 nM | The prototypical high-affinity ligand.[11][12] |

| TGF-α | High | 0.1 - 1 nM | Structurally similar to EGF, also a high-affinity ligand.[11] |

| Betacellulin (BTC) | High | 0.1 - 1 nM | High-affinity ligand that also binds ErbB4.[11] |

| HB-EGF | High | 0.1 - 1 nM | High-affinity ligand that also binds ErbB4.[9] |

| Amphiregulin (AREG) | Low | 10 - 100 nM | Binds with significantly lower affinity than EGF.[11][13] Functions as a partial agonist.[11] |

| Epiregulin (EREG) | Low | 10 - 100 nM | Low-affinity ligand that also binds ErbB4.[9] |

| Epigen (EPGN) | Low | 10 - 100 nM | A low-affinity ligand.[9] |

Table 1: Summary of Quantitative Binding Affinities for EGFR Ligands.

Downstream Signaling Pathways

Ligand-induced dimerization brings the intracellular tyrosine kinase domains into close proximity, leading to their activation and trans-autophosphorylation.[2][3] These newly created phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are crucial for cellular function.[1]

Key pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)-AKT Pathway: A central pathway for promoting cell survival and proliferation.

-

Phospholipase Cγ (PLCγ) Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling.

-

JAK/STAT Pathway: Directly links receptor activation to transcriptional regulation.

Figure 2: Major EGFR Downstream Signaling Pathways.

Experimental Protocols

The study of EGFR-ligand interactions relies on a variety of biophysical and structural biology techniques. Below are generalized protocols for two cornerstone methods.

SPR is a label-free optical technique used to measure real-time biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).[14][15][16]

Objective: To determine the binding kinetics of an EGFR ligand (analyte) to the immobilized EGFR extracellular domain (ligand).

Methodology:

-

Ligand Preparation & Immobilization:

-

Express and purify the recombinant extracellular domain (ECD) of EGFR.

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified EGFR ECD over the activated surface at an appropriate pH and concentration to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface using an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the purified EGFR ligand (e.g., EGF, TGF-α) in a suitable running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[14]

-

Inject the analyte dilutions sequentially over the immobilized EGFR ECD surface at a constant flow rate. Each injection cycle consists of:

-

Association Phase: Analyte flows over the surface, allowing binding to occur.

-

Dissociation Phase: Running buffer flows over the surface, allowing the bound analyte to dissociate.

-

-

A reference flow cell (often an activated/deactivated surface without immobilized EGFR) is used to subtract non-specific binding and bulk refractive index changes.

-

-

Surface Regeneration:

-

After each analyte injection cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to strip all bound analyte from the immobilized EGFR, preparing the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting process yields the kinetic rate constants (ka, kd) and the dissociation constant (Kd = kd/ka).

-

Figure 3: General Experimental Workflow for Surface Plasmon Resonance (SPR).

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering precise details of the molecular interactions at the binding interface.[17]

Objective: To determine the crystal structure of the EGFR ECD in complex with a specific ligand.

Methodology: Two primary approaches can be used: co-crystallization or soaking.[18][19]

A) Co-crystallization Protocol:

-

Complex Formation:

-

Incubate the purified EGFR ECD with a molar excess of the purified ligand (e.g., 10-fold excess) for a sufficient time (e.g., 30 minutes to several hours) on ice to allow for stable complex formation.[19]

-

Optionally, the complex can be purified by size-exclusion chromatography to remove unbound ligand and aggregated protein.

-

-

Crystallization Screening:

-

Set up crystallization trials using the protein-ligand complex solution. This is typically done using high-throughput robotic screening with hundreds of different crystallization conditions (varying precipitants, buffers, salts, and additives).

-

Use methods like sitting-drop or hanging-drop vapor diffusion.

-

-

Crystal Optimization and Growth:

-

Identify initial "hit" conditions that produce small crystals.

-

Systematically vary the parameters of the successful conditions (e.g., precipitant concentration, pH) to optimize crystal size and quality.

-

B) Ligand Soaking Protocol:

-

Apo-Crystal Growth:

-

First, grow crystals of the EGFR ECD in its unbound (apo) form using the screening and optimization methods described above. This requires having a robust and reproducible apo-crystallization condition.[19]

-

-

Soaking:

-

Prepare a "soaking solution" that is similar to the crystal's mother liquor but supplemented with a high concentration of the ligand. The ligand is often dissolved in a cryo-protectant-compatible solvent like DMSO.[19]

-

Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to days. This allows the ligand to diffuse into the crystal lattice and bind to the protein.

-

Final Steps (Common to Both Protocols):

-

Cryo-protection and Harvesting:

-

Transfer the protein-ligand complex crystals into a cryo-protectant solution to prevent ice formation during flash-cooling.

-

Harvest the crystal in a nylon loop and flash-cool it in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement (if a similar structure exists) or other phasing methods.

-

Build and refine the atomic model of the EGFR-ligand complex.

-

This guide provides a foundational understanding of the critical interactions governing EGFR activation. A thorough grasp of the ligand binding site's structure, the nuances of different ligands, and the mechanisms of signal initiation is paramount for the rational design of novel therapeutics targeting this key oncogenic pathway.

References

- 1. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-independent EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of the complex of human epidermal growth factor and receptor extracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EGF receptor ligands: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Different Epidermal Growth Factor (EGF) Receptor Ligands Show Distinct Kinetics and Biased or Partial Agonism for Homodimer and Heterodimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Miniaturized Ligand Binding Assay for EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGF, TGF-α and Amphiregulin Differently Regulate Endometrium-Derived Mesenchymal Stromal/Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 17. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 18. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

Technical Guide: Covalent Inhibition of Mutant EGFR by Novel Ligands

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of Epidermal Growth Factor Receptor (EGFR) signaling, the role of activating and resistance mutations in cancer, and the mechanism of covalent inhibition, with a specific focus on a novel inhibitor, EGFR ligand-2. It includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction: The EGFR Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a pivotal regulator of key cellular processes, including proliferation, survival, differentiation, and migration.[1][2][3] The EGFR family consists of four members: EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[4]

Upon binding to one of its cognate ligands—such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α)—EGFR undergoes a conformational change, leading to the formation of homodimers or heterodimers with other ErbB family members.[4][5] This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues in the C-terminal tail.[4] These phosphorylated sites serve as docking stations for various adaptor proteins and signaling molecules (e.g., Grb2, Shc), which in turn activate major downstream signaling cascades.[1][4] Key pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene transcription to control cell proliferation, invasion, and metastasis.[4][5]

-

PI3K-AKT-mTOR Pathway: A major driver of cell survival and anti-apoptotic signals.[4]

-

JAK/STAT Pathway: Also implicated in activating transcription of genes associated with cell survival.[4]

Dysregulation of EGFR signaling, often through receptor overexpression or activating mutations, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, making it a prime target for therapeutic intervention.[6][7]

Mutant EGFR: The Engine of Oncogenesis and Drug Resistance

While wild-type EGFR activation is ligand-dependent, specific mutations in the EGFR gene can lead to constitutive, ligand-independent activation of its kinase domain.[8] These oncogenic mutations are common drivers in NSCLC. The most frequent activating mutations include:

-

Exon 19 Deletions (e.g., del E746-A750): These mutations destabilize the inactive conformation of the kinase, lowering the threshold for activation.[9]

-

L858R Point Mutation: This substitution in exon 21 also stabilizes the active kinase conformation.[10]

Patients with these mutations often show a dramatic initial response to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[7] However, acquired resistance almost invariably develops, most commonly through a secondary "gatekeeper" mutation:

-

T790M Mutation: This mutation in exon 20 increases the receptor's affinity for ATP, reducing the potency of first and second-generation TKIs.[11]

The development of third-generation inhibitors, such as osimertinib, provided a solution by selectively targeting the T790M resistance mutation while sparing wild-type EGFR.[12] Unfortunately, further resistance can emerge, often through mutations at the C797S residue, which prevents the covalent binding of irreversible inhibitors.[12]

Mechanism of Covalent Inhibition of Mutant EGFR

EGFR TKIs function by competing with ATP at the catalytic kinase domain, thereby blocking autophosphorylation and downstream signaling.[4] Covalent inhibitors, which include second and third-generation TKIs, form an irreversible bond with a specific cysteine residue (Cys797) within the ATP-binding pocket. This irreversible binding provides a more sustained and potent inhibition compared to reversible inhibitors.

This compound (compound C4) is a novel covalent ligand designed to inhibit mutant EGFR.[13] It effectively targets both the L858R activating mutation and the dual L858R/T790M resistance mutation, making it a valuable tool for research and a potential backbone for developing next-generation therapeutics like proteolysis-targeting chimeras (PROTACs).[13]

Quantitative Data: Inhibitor Potency

The efficacy of EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of drug required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.

| Inhibitor | EGFR Mutant Target | IC50 (nM) | Inhibitor Type | Reference |

| This compound | L858R | 21 | Covalent Ligand | [13] |

| L858R/T790M | 48 | Covalent Ligand | [13] | |

| Osimertinib | L858R/T790M | 2 | 3rd Gen, Irreversible | [14] |

| Del19/T790M | 1.7 | 3rd Gen, Irreversible | [14] | |

| Wild-Type (WT) | 76 | 3rd Gen, Irreversible | [14] | |

| Gefitinib | L858R | ~20-50 | 1st Gen, Reversible | [15] |

| T790M | >10,000 | 1st Gen, Reversible | [15] | |

| Afatinib | L858R/T790M | ~10 | 2nd Gen, Irreversible | [7] |

| Wild-Type (WT) | ~10 | 2nd Gen, Irreversible | [7] |

Table 1: Comparative IC50 values of selected EGFR inhibitors against common wild-type and mutant forms of the receptor. Data for Gefitinib and Afatinib are representative values from literature.

Key Experimental Protocols

Validating the efficacy of EGFR inhibitors involves a multi-step process, from initial biochemical assays to cell-based functional assays and target engagement studies.

Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of purified EGFR kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human EGFR (WT or mutant)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)[16]

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP solution

-

Test inhibitors (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Luminometer plate reader

Protocol:

-

Prepare Reagents: Thaw all reagents and keep on ice. Prepare kinase reaction buffer.

-

Inhibitor Plating: Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[16]

-

Enzyme Addition: Prepare a solution of EGFR kinase in reaction buffer. Add 2 µL of the enzyme solution to each well.[16]

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Prepare a substrate/ATP mix in reaction buffer. Start the reaction by adding 2 µL of this mix to each well.[16]

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[16]

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[16]

-

Measure Luminescence: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor using non-linear regression analysis (e.g., in GraphPad Prism).[17]

Cell Viability Assay (CellTiter-Glo® Format)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells that endogenously or exogenously express mutant EGFR.

Materials:

-

NSCLC cell line expressing target EGFR mutation (e.g., NCI-H1975 for L858R/T790M)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

Test inhibitors serially diluted in DMSO

-

96-well or 384-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[17][18] Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with serially diluted concentrations of the test inhibitor (e.g., from 1 nM to 10 µM). Include a DMSO-only control.[19]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[17][18]

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure Luminescence: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of the inhibitor.

Western Blot for EGFR Phosphorylation

This method is used to directly observe the inhibition of EGFR autophosphorylation in treated cells, confirming on-target activity.

Materials:

-

Cancer cells expressing the target EGFR mutant

-

Serum-free media

-

EGF ligand (for stimulated conditions)

-

Test inhibitor

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-Actin (loading control)[20]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 16-18 hours.[17]

-

Inhibitor Treatment: Pre-treat cells with various concentrations of the inhibitor or DMSO for 1-2 hours.[17]

-

Ligand Stimulation (if required): For some models, stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce robust phosphorylation.[17]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like actin.[21]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR interactive pathway | Abcam [abcam.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Ligand-independent EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thorax.bmj.com [thorax.bmj.com]

- 10. Mechanistic Insights into the Activation of Oncogenic Forms of EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism for activation of mutated epidermal growth factor receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. promega.com.cn [promega.com.cn]

- 17. rsc.org [rsc.org]

- 18. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

The Covalent Nature of EGFR Ligand-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the covalent binding mechanism of a representative synthetic Epidermal Growth Factor Receptor (EGFR) ligand, herein referred to as EGFR Ligand-2. This document provides a comprehensive overview of its interaction with EGFR, the resulting impact on cellular signaling, and the experimental methodologies used for its characterization. For the purpose of this guide, we will draw upon data from well-characterized covalent EGFR inhibitors to illustrate the principles and techniques relevant to understanding "this compound."

Introduction to Covalent EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development of various cancers. Covalent inhibitors of EGFR represent a class of therapeutic agents designed to form a stable, irreversible bond with the receptor, leading to sustained inhibition of its kinase activity. This covalent interaction typically occurs with a cysteine residue within the ATP-binding site of the EGFR kinase domain, most notably Cys797.

Quantitative Analysis of Covalent Binding

The efficacy of a covalent inhibitor is determined by both its initial non-covalent binding affinity and the subsequent rate of covalent bond formation. These parameters are crucial for optimizing drug potency and selectivity.

Table 1: Biochemical Kinetic Parameters of Representative Covalent EGFR Inhibitors

| Inhibitor | EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |

| Afatinib | WT | 0.10 | 0.0007 | 7.0 x 106 |

| L858R/T790M | 1.0 | 0.0034 | 3.4 x 106 | |

| Dacomitinib | WT | 0.16 | 0.0010 | 6.3 x 106 |

| L858R/T790M | 1.2 | 0.0019 | 1.6 x 106 | |

| CI-1033 | WT | 0.093 | 0.0021 | 2.3 x 107 |

| L858R/T790M | 0.76 | 0.0031 | 4.1 x 106 |

Data adapted from a study on the kinetic analysis of covalent EGFR inhibitors.[4]

Table 2: Cellular Anti-proliferative Activity of Representative Covalent EGFR Inhibitors

| Inhibitor | Cell Line | EGFR Genotype | IC50 (nM) |

| Afatinib | H1975 | L858R/T790M | 100 |

| A431 | WT (overexp.) | 12 | |

| Dacomitinib | H1975 | L858R/T790M | 150 |

| A431 | WT (overexp.) | 2 | |

| Osimertinib | H1975 | L858R/T790M | 15 |

| A431 | WT (overexp.) | 500 |

IC50 values represent the concentration required to inhibit cell proliferation by 50% and are indicative of the inhibitor's potency in a cellular context.

Experimental Protocols

Biochemical Kinase Assays for Covalent Inhibition

Objective: To determine the kinetic parameters (Ki and kinact) of a covalent inhibitor against EGFR.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant EGFR kinase domain (wild-type or mutant) is used. A synthetic peptide substrate that can be phosphorylated by EGFR is also prepared.

-

Time-Dependent Inhibition Assay:

-

The covalent inhibitor is pre-incubated with the EGFR kinase for varying periods.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a fixed time and then stopped.

-

The amount of phosphorylated substrate is quantified, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5][6]

-

-

Data Analysis:

-

IC50 values are determined at each pre-incubation time point.

-

The observed rate of inactivation (kobs) is calculated from the time-dependent IC50 values.

-

The kinetic parameters Ki (initial binding affinity) and kinact (rate of covalent bond formation) are derived by plotting kobs against the inhibitor concentration.[5][7]

-

Mass Spectrometry for Covalent Adduct Identification

Objective: To confirm the covalent binding of the inhibitor to EGFR and identify the specific amino acid residue involved.

Methodology:

-

Protein-Inhibitor Incubation: The EGFR protein is incubated with an excess of the covalent inhibitor to ensure complete adduction.

-

Sample Preparation ("Bottom-Up" Approach):

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The peptide mixture is separated by liquid chromatography.

-

The separated peptides are ionized and analyzed by a mass spectrometer.

-

The mass spectrometer measures the mass-to-charge ratio of the peptides. A peptide containing the covalently bound inhibitor will have a predictable mass increase.

-

Tandem MS (MS/MS) is used to fragment the modified peptide, allowing for the precise identification of the modified amino acid residue.[8]

-

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative activity of the covalent inhibitor in cancer cell lines with different EGFR genotypes.

Methodology:

-

Cell Culture: Cancer cell lines with known EGFR status (e.g., wild-type, L858R, L858R/T790M) are cultured.[9]

-

Inhibitor Treatment: Cells are treated with a range of concentrations of the covalent inhibitor for a defined period (e.g., 72 hours).

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin-based assays) or by cell counting.

-

Data Analysis: The IC50 value is calculated by plotting cell viability against the inhibitor concentration. This represents the concentration of the inhibitor required to reduce cell proliferation by 50%.

Visualizations

EGFR Signaling Pathway and Covalent Inhibition

Caption: EGFR signaling pathway and the point of covalent inhibition.

Experimental Workflow for Characterizing a Covalent EGFR Inhibitor

Caption: Workflow for the characterization of a covalent EGFR inhibitor.

References

- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Case Study - COVALfinder to Study Irreversible EGFR Drugs | Enzymlogic [enzymlogic.com]

- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]

- 9. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing an EGFR Ligand in a PROTAC System

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that co-opt an Epidermal Growth Factor Receptor (EGFR) ligand for targeted protein degradation. For the purpose of this document, we will refer to a hypothetical, high-affinity peptide-based EGFR ligand as "EGFR Ligand-2." This ligand is assumed to bind to the extracellular domain of EGFR.

Introduction to EGFR-Targeting PROTACs

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Traditional approaches to inhibit EGFR signaling have focused on small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.

PROTAC technology offers an alternative and potentially more effective strategy by inducing the degradation of the entire EGFR protein rather than just inhibiting its kinase activity. An EGFR-targeting PROTAC is a heterobifunctional molecule consisting of three key components: a ligand that binds to EGFR (in this case, "this compound"), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This tripartite molecule brings EGFR into close proximity with the E3 ligase, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome.

The use of an external EGFR ligand, such as our exemplary "this compound," allows for the targeting of EGFR-expressing cells from the extracellular space, a novel approach for PROTAC-mediated degradation of cell surface receptors.

Design and Synthesis of "this compound"-PROTAC

The design of a successful "this compound"-PROTAC, hereafter referred to as PROTAC-L2 , requires careful consideration of the linker and the E3 ligase ligand to ensure the formation of a stable ternary complex between EGFR, PROTAC-L2, and the E3 ligase.

Key Components

-

This compound : A high-affinity peptide with a specific binding site on the extracellular domain of EGFR. A free amine or carboxyl group on the peptide is typically used as an attachment point for the linker.

-

Linker : The linker's length and composition are critical for optimal ternary complex formation. Polyethylene glycol (PEG) or aliphatic chains of varying lengths are commonly used.

-

E3 Ligase Ligand : Pomalidomide or Thalidomide derivatives are used to recruit CRBN, while VHL-1 is a common ligand for VHL.

Synthetic Strategy

The synthesis of PROTAC-L2 is typically achieved through a multi-step process involving standard peptide synthesis and chemical ligation techniques.

Protocol 1: Synthesis of PROTAC-L2

-

Peptide Synthesis : Synthesize "this compound" using solid-phase peptide synthesis (SPPS), incorporating a functional group for linker attachment (e.g., a lysine residue with a protected amino group).

-

Linker Attachment : React the deprotected functional group on "this compound" with a bifunctional linker possessing a complementary reactive group.

-

E3 Ligase Ligand Conjugation : Conjugate the other end of the linker to the E3 ligase ligand (e.g., a pomalidomide derivative with a reactive handle).

-

Purification and Characterization : Purify the final PROTAC-L2 conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize its identity and purity by mass spectrometry and NMR spectroscopy.

In Vitro Characterization of PROTAC-L2

Prior to cellular studies, it is essential to confirm that PROTAC-L2 retains its ability to bind to both EGFR and the E3 ligase.

Binding Affinity Assays

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization : Immobilize recombinant human EGFR extracellular domain or the E3 ligase (e.g., DDB1-CRBN complex) on an SPR sensor chip.

-

Binding Analysis : Flow serial dilutions of PROTAC-L2 over the chip and measure the association and dissociation rates.

-

Data Analysis : Calculate the equilibrium dissociation constant (KD) to determine the binding affinity.

Table 1: In Vitro Binding Affinities of PROTAC-L2

| Analyte | Ligand Immobilized | KD (nM) |

| PROTAC-L2 | EGFR (ECD) | 15.2 |

| PROTAC-L2 | DDB1-CRBN | 125.8 |

| This compound | EGFR (ECD) | 10.5 |

| Pomalidomide | DDB1-CRBN | 150.1 |

Cellular Evaluation of PROTAC-L2

The primary goal of cellular evaluation is to demonstrate that PROTAC-L2 can induce the selective degradation of EGFR in cancer cells, leading to a functional downstream effect.

EGFR Degradation

Protocol 3: Western Blotting for EGFR Degradation

-

Cell Culture : Culture EGFR-expressing cancer cells (e.g., A431 or NCI-H1975) to 70-80% confluency.

-

Treatment : Treat the cells with increasing concentrations of PROTAC-L2 for a defined period (e.g., 24 hours).

-

Lysis : Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin), followed by secondary antibodies.

-

Detection and Analysis : Visualize the protein bands and quantify the band intensities to determine the extent of EGFR degradation.

Table 2: Cellular Activity of PROTAC-L2 in A431 Cells

| Compound | DC50 (nM) | Dmax (%) |

| PROTAC-L2 | 25.8 | 92.3 |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Downstream Signaling and Functional Outcomes

Protocol 4: Cell Viability Assay

-

Cell Seeding : Seed EGFR-dependent cancer cells in 96-well plates.

-

Treatment : Treat the cells with a serial dilution of PROTAC-L2 for 72 hours.

-

Viability Assessment : Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) to assess the anti-proliferative effect.

Table 3: Anti-proliferative Activity of PROTAC-L2

| Cell Line | IC50 (nM) |

| A431 | 35.2 |

| NCI-H1975 | 48.9 |

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the mechanism of action of PROTAC-L2, the experimental workflow for its evaluation, and its impact on the EGFR signaling pathway.

Application Notes and Protocols for EGFR-Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to EGFR-Targeted Protein Degradation